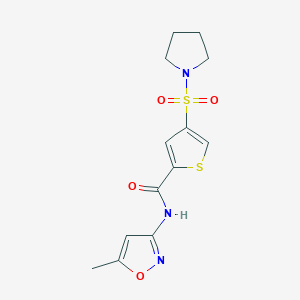

![molecular formula C21H20FN3O2 B5555556 2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol belongs to a class of chemicals known for their complex molecular architecture. These compounds are of interest due to their potential applications in various fields of chemistry and biology, although your request specifies excluding drug use and dosage information.

Synthesis Analysis

The synthesis of related compounds involves regio- and stereoselective processes, including 1,3-dipolar cycloaddition reactions and condensation with cyclohexanone derivatives, leading to the formation of pyrazoloisoquinolines and tetrahydroquinolin-ones. These reactions typically yield products with high specificity and in good yields, underscoring the efficiency of these synthetic methods (Hadda et al., 2007) (Dyachenko & Sukach, 2012).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including X-ray crystallography. These analyses reveal the precise geometric configurations of the molecules, including planarity and the orientation of substituent groups, which are critical for their chemical behavior and reactivity (Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of these compounds is highlighted by their participation in various chemical reactions, including cyclocondensation and Sonogashira coupling, leading to the formation of diverse structures. These reactions are influenced by the presence of functional groups, such as the fluoroaryl and pyrazolyl groups, which can dictate the course of the reactions and the properties of the resulting products (Govindaraju et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structures, are closely tied to the molecular structure of these compounds. X-ray diffraction studies provide detailed insights into the crystal packing and intermolecular interactions, which can influence the physical properties and stability of the compounds (Choudhury et al., 2003).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the electronic structure of the molecules. Studies involving NBO, HOMO-LUMO, and MEP analyses have been conducted to understand the charge distribution within these molecules and their implications for chemical reactivity and interactions with biological targets (Mary et al., 2015).

Wissenschaftliche Forschungsanwendungen

Crystal Packing and Molecular Interactions

- Study of Weak Interactions in Tetrahydroisoquinoline Derivatives

- Research on similar tetrahydroisoquinoline derivatives, including 1-(2-fluorophenyl)-6,7-dimethoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline, has explored their crystal packing and molecular interactions. These studies are crucial for understanding the molecular conformation and stability, which can have implications in pharmaceutical and material sciences (Choudhury, Nagarajan, & Row, 2003).

Anticancer Potential

- Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Anticancer Agents

- Research on structurally related compounds, particularly α-aminophosphonate derivatives with a 2-oxoquinoline structure, has shown moderate to high levels of antitumor activities against various cancer cell lines. These findings highlight the potential of similar compounds in cancer research (Fang et al., 2016).

Radiopharmaceuticals for P-Glycoprotein PET Imaging

- Synthesis and Preclinical Evaluation of Novel Fluorine-18 Labeled Radiopharmaceuticals

- Studies have been conducted on the synthesis and evaluation of novel fluorine-18 labeled radiopharmaceuticals for P-glycoprotein PET imaging. This includes compounds like 4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole, indicating the relevance of such compounds in neuroimaging and the study of neurological diseases (Savolainen et al., 2015).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity of Novel Quinoline-pyrazoline-based Coumarinyl Thiazole Derivatives

- The synthesis of novel compounds like 3-(2-(5-(2-chloroquinolin-3-yl)-3-substituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-6-H/halo-2H-chromen-2-ones has demonstrated significant antimicrobial activity, suggesting that related compounds could have similar applications (Ansari & Khan, 2017).

Light Shifting and Fluorescent Markers

- Spectral Properties and Applications of New Benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones

- New compounds in this class have shown bright fluorescence in various mediums, indicating their utility as light shifters and potential in developing fluorescent markers for biomedical applications (Galunov et al., 2003).

Eigenschaften

IUPAC Name |

[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c1-13-20(14(2)25(23-13)17-9-7-16(22)8-10-17)21(27)24-11-15-5-3-4-6-18(15)19(26)12-24/h3-10,19,26H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGVIHJYJOQPSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)N3CC(C4=CC=CC=C4C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)

![5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B5555517.png)

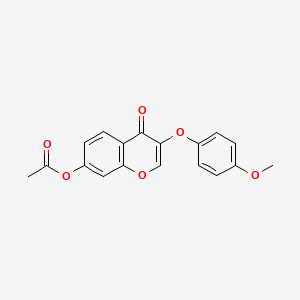

![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)

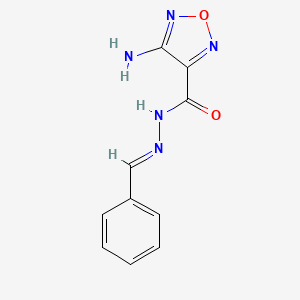

![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)

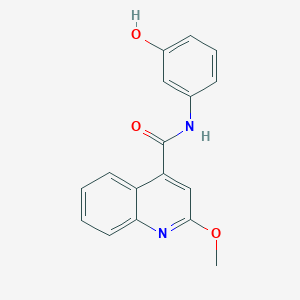

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![5-benzyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5555569.png)

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5555580.png)

![5-isopropyl-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5555585.png)